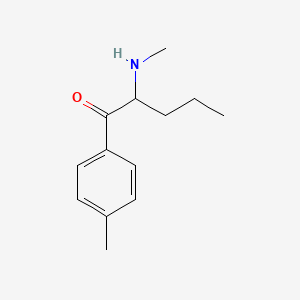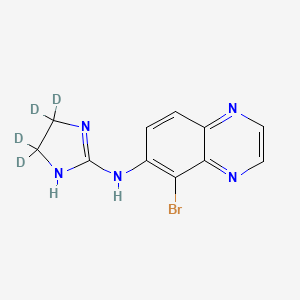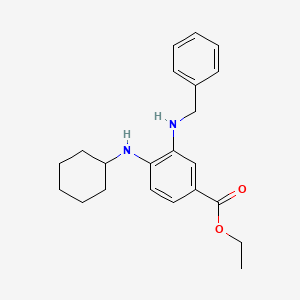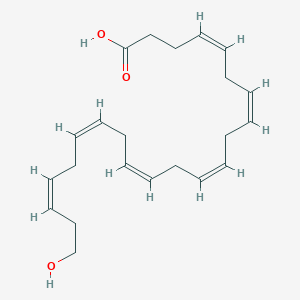
H-Glu-Leu-Asp-Arg-Ile-Cys(1)-Gly-Tyr-Gly-Thr-Ala-Arg-Cys(2)-Arg-Lys-Lys-Cys(3)-Arg-Ser-Gln-Glu-Tyr-Arg-Ile-Gly-Arg-Cys(2)-Pro-Asn-Thr-Tyr-Ala-Cys(1)-Cys(3)-Leu-Arg-Lys-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
β-Defensin-4 is a peptide with antimicrobial properties that protects the skin and mucosal membranes of the respiratory, genitourinary, and gastrointestinal tracts. It induces migration of monocytes in vitro when used at a concentration of 10 nM but does not affect migration of neutrophils and eosinophils. β-Defensin-4 (30 μg/ml) stimulates gene expression and production of IL-6, IL-10, CXCL10, CCL2, MIP-3α, and RANTES by keratinocytes. It also stimulates calcium mobilization, migration, and proliferation of keratinocytes when used at concentrations of 30, 10, and 40 μg/ml, respectively. β-Defensin-4 induces IL-31 production by human peripheral blood-derived mast cells in vitro when used at a concentration of 10 μg/ml and by rat mast cells in vivo following a 500 ng intradermal dose. It also inhibits growth of E. coli, P. aeruginosa, and S. aureus with lethal concentration (LC) values of 5, 12, and 15 μM, respectively, of S. carnosus (MIC = 4.5 μg/ml), and of C. albicans with a minimum fungicidal concentration (MFC) value of 7.5 μM.
Scientific Research Applications
Structural Analysis and Function
Peptides with intricate sequences and multiple cysteine residues, like the one mentioned, often play critical roles in biological systems. For instance, the study of sarcine adenylate kinase from skeletal muscle provided insights into enzyme structure and function, with implications for understanding energy metabolism at the molecular level (Heil et al., 1974). Similarly, research on murine major histocompatibility complex alloantigens helped elucidate immune response mechanisms, contributing to fields like immunology and vaccine development (Uehara et al., 1980).
Therapeutic Applications
Peptides with unique sequences are also explored for their therapeutic potential. For example, human tumor-derived angiogenin studies have implications for cancer research, particularly in understanding tumor angiogenesis and developing anti-angiogenic therapies (Strydom et al., 1985). Understanding the structure and function of these molecules can lead to novel approaches to disease treatment.
Biochemical Properties and Applications
The amino acid sequence and structural properties of proteins and peptides, such as those found in human chorionic gonadotropin , provide fundamental insights into hormone action and reproductive biology, with implications for medical applications in fertility and pregnancy testing (Morgan et al., 1975).
Enzymatic Activity and Redox Biology
Peptides and proteins like glutaredoxin are crucial for understanding redox biology and enzymatic mechanisms. Studies in this area contribute to our knowledge of cellular defense mechanisms against oxidative stress and the regulation of redox-sensitive signaling pathways (Hopper et al., 1989).
properties
IUPAC Name |
(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(1R,4S,7S,10S,13S,16R,22S,25R,31R,34R,37R,40R,43R,46R,49R,52R,55R,58R,61R,64R,67S,70S,73R,79R,85S,92S)-55,58-bis(4-aminobutyl)-85-[[(2R,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-73-[(1R)-1-hydroxyethyl]-10-[(1S)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H295N63O52S6.C2HF3O2/c1-13-88(7)136-168(289)210-77-130(252)213-101(32-21-61-201-174(187)188)145(266)238-126-85-301-300-83-124-163(284)221-105(34-23-63-203-176(191)192)147(268)216-102(29-15-18-58-181)146(267)217-103(30-16-19-59-182)150(271)234-123(164(285)222-107(36-25-65-205-178(195)196)149(270)232-120(79-244)162(283)224-110(53-55-128(185)250)152(273)223-111(54-57-134(257)258)153(274)228-117(73-96-44-50-99(249)51-45-96)159(280)219-108(154(275)240-136)37-26-66-206-179(197)198)82-298-299-84-125(165(286)227-114(70-87(5)6)157(278)218-106(35-24-64-204-177(193)194)148(269)225-112(173(294)295)31-17-20-60-183)236-166(287)122(233-141(262)90(9)211-156(277)116(72-95-42-48-98(248)49-43-95)231-171(292)139(93(12)246)242-161(282)118(74-129(186)251)230-167(288)127-39-28-68-243(127)172(126)293)81-297-296-80-121(237-169(290)137(89(8)14-2)241-155(276)109(38-27-67-207-180(199)200)220-160(281)119(75-135(259)260)229-158(279)113(69-86(3)4)226-142(263)100(184)52-56-133(255)256)144(265)209-76-131(253)214-115(71-94-40-46-97(247)47-41-94)143(264)208-78-132(254)239-138(92(11)245)170(291)212-91(10)140(261)215-104(151(272)235-124)33-22-62-202-175(189)190;3-2(4,5)1(6)7/h40-51,86-93,100-127,136-139,244-249H,13-39,52-85,181-184H2,1-12H3,(H2,185,250)(H2,186,251)(H,208,264)(H,209,265)(H,210,289)(H,211,277)(H,212,291)(H,213,252)(H,214,253)(H,215,261)(H,216,268)(H,217,267)(H,218,278)(H,219,280)(H,220,281)(H,221,284)(H,222,285)(H,223,273)(H,224,283)(H,225,269)(H,226,263)(H,227,286)(H,228,274)(H,229,279)(H,230,288)(H,231,292)(H,232,270)(H,233,262)(H,234,271)(H,235,272)(H,236,287)(H,237,290)(H,238,266)(H,239,254)(H,240,275)(H,241,276)(H,242,282)(H,255,256)(H,257,258)(H,259,260)(H,294,295)(H4,187,188,201)(H4,189,190,202)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207);(H,6,7)/t88-,89+,90-,91-,92+,93-,100+,101+,102+,103+,104-,105+,106-,107+,108+,109-,110+,111+,112+,113-,114+,115+,116-,117+,118-,119+,120+,121+,122-,123-,124-,125+,126+,127+,136+,137+,138+,139-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUBOQLYPIEALV-NRLNAJQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)C)C(C)O)CC4=CC=C(C=C4)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C2=O)CC(=O)N)C(C)O)CC6=CC=C(C=C6)O)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC7=CC=C(C=C7)O)CCC(=O)O)CCC(=O)N)CO)CCCNC(=N)N)CCCCN)CCCCN)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](NC(=O)[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)C)[C@@H](C)O)CC4=CC=C(C=C4)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC(=O)O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C2=O)CC(=O)N)[C@H](C)O)CC6=CC=C(C=C6)O)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCNC(=N)N)CC7=CC=C(C=C7)O)CCC(=O)O)CCC(=O)N)CO)CCCNC(=N)N)CCCCN)CCCCN)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C182H296F3N63O54S6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4480 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-Ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

